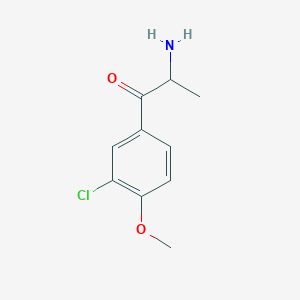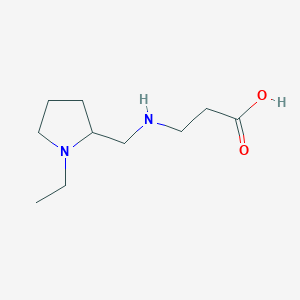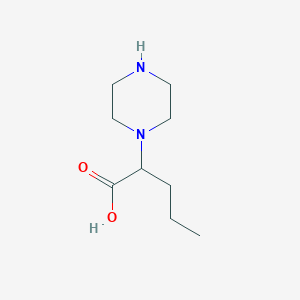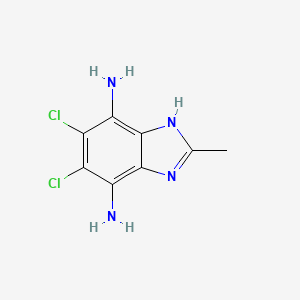
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of halophenols, where the hydrogens at positions 2 and 4 of the phenol ring are replaced by chlorine and bromine, respectively .
- This compound is biologically inactive and serves as a metabolite of profenofos , an organophosphorus pesticide.
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one: BrC6H3ClF2C(O)H
.Preparation Methods
- The synthetic route to prepare 1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one involves the reaction of 4-bromo-2-chlorophenol with 2,2-difluoroethanoyl chloride .
- The reaction conditions typically include refluxing the reactants in an appropriate solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) to facilitate the acylation process.
- Industrial production methods may vary, but the key steps involve the acylation of the phenol precursor.
Chemical Reactions Analysis
- Common reagents include bases (for deprotonation), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
- Major products depend on the specific reaction conditions.
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one: can undergo various reactions:
Scientific Research Applications
- In chemistry, this compound serves as a building block for the synthesis of more complex molecules.
- In biology and medicine, it may be used as a reference compound or in drug discovery studies.
- In industry, it could find applications in materials science or as an intermediate in fine chemical synthesis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific context (e.g., as a pesticide or in drug development).
- It may interact with molecular targets (enzymes, receptors) or participate in metabolic pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related halophenols or acyl chlorides for comparison.
Remember that this compound’s properties and applications may continue to evolve as scientific research progresses.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |
InChI Key |
NRFXCHZPHGABPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
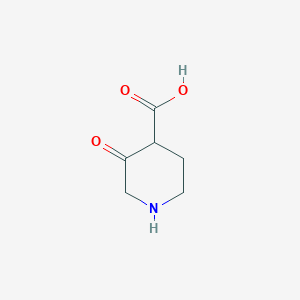


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
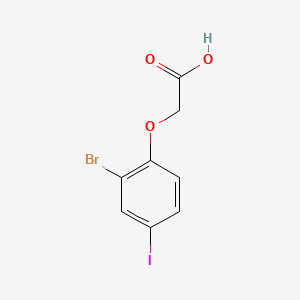
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
